4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid
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Overview
Description
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is a complex organic compound that features a benzenesulfonylamino group and a benzoylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of aniline derivatives followed by acylation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar structural features.
Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the benzoylamino group.
Benzoylbenzoic acid: Contains the benzoylamino group but lacks the benzenesulfonyl group.
Uniqueness
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is unique due to the combination of both benzenesulfonylamino and benzoylamino groups attached to a benzoic acid core. This structural complexity provides distinct chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
916167-35-6 |
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Molecular Formula |
C20H16N2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[[3-(benzenesulfonamido)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-6-17(13-15)22-28(26,27)18-7-2-1-3-8-18/h1-13,22H,(H,21,23)(H,24,25) |
InChI Key |
UWPOVILVGNXLFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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